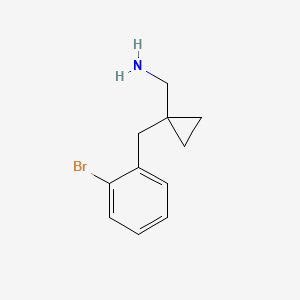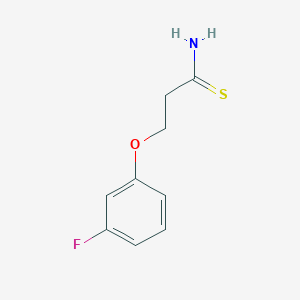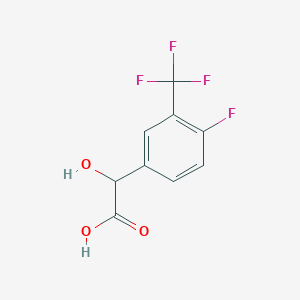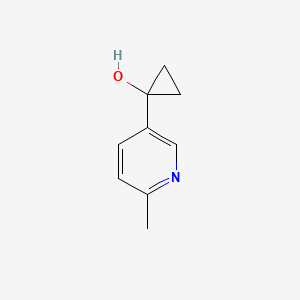
(1-(2-Bromobenzyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Bromobenzyl)cyclopropyl)methanamine is an organic compound with the molecular formula C11H14BrN It features a cyclopropyl group attached to a methanamine moiety, with a bromobenzyl substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromobenzyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the cyclopropylmethanamine.
Final Assembly: The final step involves the coupling of the cyclopropylmethanamine with the bromobenzyl group under appropriate conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzyl alcohols or ketones.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group, removing the bromine atom.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Benzyl alcohols, benzaldehydes, or benzoic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(2-Bromobenzyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-(2-Bromobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in various binding interactions, while the cyclopropyl group may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
- (1-(3-Bromobenzyl)cyclopropyl)methanamine
- (1-(4-Bromobenzyl)cyclopropyl)methanamine
- (1-(2-Chlorobenzyl)cyclopropyl)methanamine
Comparison:
- Structural Differences: The position of the halogen substituent (bromine or chlorine) on the benzyl group can significantly influence the compound’s reactivity and biological activity.
- Unique Properties: (1-(2-Bromobenzyl)cyclopropyl)methanamine is unique due to the specific positioning of the bromine atom, which can affect its binding interactions and overall stability.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
[1-[(2-bromophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14BrN/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4H,5-8,13H2 |
InChI Key |
VYNRJHATOJGESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)









